Product packaging for Methyl 2-isocyanatoacetate(Cat. No.:CAS No. 30988-17-1)

Methyl 2-isocyanatoacetate

Cat. No.: B043134
CAS No.: 30988-17-1
M. Wt: 115.09 g/mol
InChI Key: ZGONRPXUNVTWTA-UHFFFAOYSA-N
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Description

Methyl 2-isocyanatoacetate is a highly reactive and versatile bifunctional building block of significant value in organic synthesis and medicinal chemistry research. Its structure incorporates both a highly electrophilic isocyanate group and a methyl ester, enabling sequential and divergent derivatization strategies. The primary application of this reagent is in the synthesis of urea and carbamate derivatives via nucleophilic addition reactions. The isocyanate group readily reacts with amines to form ureas, and with alcohols to form carbamates, allowing for the efficient incorporation of the 2-(methoxycarbonyl)ethyl fragment into target molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO3 B043134 Methyl 2-isocyanatoacetate CAS No. 30988-17-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-isocyanatoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3/c1-8-4(7)2-5-3-6/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGONRPXUNVTWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377742
Record name Methyl 2-isocyanatoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30988-17-1
Record name Methyl 2-isocyanatoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-isocyanatoacetate
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Synthetic Methodologies for Methyl 2 Isocyanatoacetate and Its Analogues

Phosgene-Mediated Preparations from Glycine (B1666218) Derivatives

The synthesis of methyl 2-isocyanatoacetate and its analogues has traditionally involved the use of phosgene (B1210022) or its derivatives. orgsyn.orgorgsyn.org One common approach is the phosgenation of glycine methyl ester hydrochloride. wikipedia.orgnih.govsigmaaldrich.com This method involves the reaction of the amino acid ester with phosgene (COCl₂), a highly toxic gas, or a safer liquid or solid equivalent like diphosgene or triphosgene. researchgate.net The reaction of glycine ethyl ester hydrochloride with bis(trichloromethyl)carbonate (triphosgene) is one such example. orgsyn.orgorgsyn.org Similarly, N-substituted glycine derivatives, such as N-tosylglycine ethyl ester and N-trimethylsilylglycine ethyl ester, can also be reacted with phosgene to yield the corresponding isocyanatoacetate. orgsyn.orgorgsyn.org

The general mechanism involves the reaction of the primary amine of the glycine derivative with phosgene to form a carbamoyl (B1232498) chloride, which then undergoes dehydrochlorination to yield the isocyanate. While effective, the high toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct are significant drawbacks to this method. acs.org

Curtius Rearrangement Strategies for Isocyanatoacetate Synthesis

The Curtius rearrangement offers a versatile and milder alternative for the synthesis of isocyanates, including this compound, from carboxylic acids via an acyl azide (B81097) intermediate. nih.govrsc.org This reaction can be performed under mild conditions and the resulting isocyanate can be readily converted into various other functional groups. nih.govrsc.org

The process begins with the conversion of a carboxylic acid to an acyl azide. This can be achieved through several methods, such as the reaction of an acyl chloride with sodium azide. For instance, 2-azidoacetic acid can be prepared by the nucleophilic substitution of chloroacetic acid with sodium azide. vulcanchem.com This azidoacetic acid can then be converted to 2-azidoacetyl chloride by reacting it with an agent like thionyl chloride or oxalyl chloride. vulcanchem.com

The key step is the thermal or photochemical decomposition of the acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. nih.govmasterorganicchemistry.com The migration of the R group occurs with complete retention of its stereochemistry. nih.gov An example of this strategy is the synthesis of ethyl 2-isocyanatoacetate from ethyl hydrogen malonate using diphenylphosphoryl azide. orgsyn.orgorgsyn.org

Table 1: Comparison of Synthetic Steps in Phosgene-Mediated and Curtius Rearrangement Syntheses

Synthetic Step Phosgene-Mediated Method Curtius Rearrangement Method
Starting Material Glycine ester hydrochloride Carboxylic acid or its derivative
Key Reagent Phosgene or its derivatives Azide source (e.g., sodium azide)
Key Intermediate Carbamoyl chloride Acyl azide
Byproducts Hydrogen chloride Nitrogen gas

Advancements in Practical and Scalable Synthesis Routes

Research has focused on developing more practical and scalable methods for synthesizing isocyanates that avoid hazardous reagents like phosgene. rsc.org One such advancement is the synthesis of isocyanates from isonitriles. orgsyn.org This method is simple, efficient, and uses readily available and inexpensive reagents like dimethyl sulfoxide (B87167) (DMSO) as an oxidant and trifluoroacetic anhydride (B1165640) as a catalyst. orgsyn.orgorgsyn.org The reaction proceeds quickly at low temperatures and produces volatile byproducts that are easily removed. orgsyn.orgorgsyn.org

Continuous flow synthesis has also emerged as a scalable and safer alternative. For example, a telescoped continuous flow process has been developed for the synthesis of ethyl isocyanoacetate from N-formylglycine and triphosgene. nih.gov This method allows for the in-situ generation and immediate use of the isocyanate, minimizing the risks associated with handling and storing this reactive intermediate. nih.gov

For large-scale industrial production, non-phosgene routes are gaining significant attention. acs.org These methods often involve two main steps: the catalytic synthesis of a carbamate (B1207046) from a nitro or amine compound and a carbonyl source, followed by the thermal decomposition of the carbamate to the isocyanate. sciengine.com This approach eliminates the use of chlorine, simplifying purification and improving product quality. acs.org Researchers are actively developing new catalysts to improve the efficiency of the carbamate decomposition step. acs.org Another scalable approach involves the reaction of amines with dialkylcarbonates in the presence of a catalyst to form carbamates, which are then pyrolyzed. google.com

Table 2: Overview of Advanced Synthesis Routes

Method Key Features Advantages
Isocyanate from Isonitrile Uses DMSO and trifluoroacetic anhydride Simple, efficient, inexpensive reagents, mild conditions
Continuous Flow Synthesis In-situ generation and reaction of isocyanate Enhanced safety, scalability
Non-Phosgene Industrial Routes Carbamate formation and thermal decomposition Avoids phosgene and chlorine, simplified purification

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the development of synthetic routes for isocyanates, aiming to reduce environmental impact and improve safety. acs.orgdigitallibrary.co.inethernet.edu.et A major focus is the replacement of hazardous reagents like phosgene. acs.orgrsc.org The development of non-phosgene routes, as discussed previously, directly aligns with the green chemistry principle of using less hazardous chemical syntheses. acs.orgsciengine.com

Another key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like the Curtius rearrangement are advantageous in this regard as the main byproduct is nitrogen gas, which is benign. nih.gov

The use of catalysis is also a cornerstone of green chemistry. acs.org Catalytic routes, such as the synthesis of carbamates from amines and dialkylcarbonates, are preferred over stoichiometric reactions as they reduce waste. google.com Furthermore, the development of recyclable catalysts is an active area of research. acs.org

Solvent selection is another critical aspect. Green chemistry encourages the use of safer solvents or, ideally, solvent-free conditions. acs.org Research into solvent effects on reactions like the aldol (B89426) reaction of methyl isocyanoacetate has shown that hydrophobic solvents can favor the formation of specific stereoisomers, demonstrating how solvent choice can improve selectivity. acs.org Additionally, the use of mechanochemical conditions, which can reduce or eliminate the need for solvents, is being explored for steps in isocyanate synthesis. chemrxiv.org The development of bio-based isocyanates from renewable resources like lignocellulosic materials is also a promising avenue for a more sustainable polyurethane industry. rsc.orgchemrxiv.org

Reactivity and Mechanistic Investigations of Methyl 2 Isocyanoacetate Transformations

Intrinsic Reactivity of the Isocyano Group: Electrophilic and Nucleophilic Character

The isocyano group (–N≡C) of methyl 2-isocyanoacetate exhibits dual reactivity, functioning as both a nucleophile and an electrophile. rsc.orgbeilstein-journals.org The carbon atom of the isocyano group has a lone pair of electrons, rendering it nucleophilic. researchgate.net This nucleophilicity allows it to attack electrophilic centers.

Cycloaddition Reactions Involving Methyl 2-isocyanoacetate

The unique electronic properties of the isocyano group make methyl 2-isocyanoacetate an excellent partner in various cycloaddition reactions, providing efficient routes to a wide range of heterocyclic compounds.

[3+2] Cycloadditions for Five-Membered Heterocycle Formation

Methyl 2-isocyanoacetate is widely utilized as a three-atom synthon in [3+2] cycloaddition reactions to construct five-membered heterocycles. rsc.org These reactions, often formally described as cycloadditions, typically proceed through a stepwise mechanism involving the nucleophilic addition of the α-carbanion of the isocyanoacetate to an electrophilic species, followed by an intramolecular cyclization. acs.orgnih.govacs.orgchim.it

This strategy has been successfully applied to the synthesis of various nitrogen-containing heterocycles:

Oxazolines: Reaction with carbonyl compounds, such as aldehydes and ketones, yields oxazolines. rsc.orgchim.it This transformation is often catalyzed by bases or metal complexes. chim.itchemicalbook.com

Imidazolines: Condensation with imines leads to the formation of imidazolines. chim.it

Pyrrolines and Pyrroles: Cycloaddition with activated alkenes, like those conjugated with electron-withdrawing groups, produces pyrroline (B1223166) and pyrrole (B145914) derivatives. chim.itresearchgate.net

Triazolines: Reaction with azodicarboxylates furnishes triazolines. chim.it

A notable application is the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters. acs.orgnih.govacs.org This reaction, enabled by a cupreine-ether organocatalyst, produces tricyclic compounds containing a 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrrole core with high diastereoselectivity and enantioselectivity. acs.orgnih.govacs.orgbuchler-gmbh.com

Higher-Order Cycloadditions (e.g., [6+3]) with Methyl 2-isocyanoacetate

While [3+2] cycloadditions are prevalent, methyl 2-isocyanoacetate can also participate in higher-order cycloaddition reactions. A prime example is the Ag(I)-catalyzed tandem [6+3] cycloaddition/isomerization reaction with fulvenes. rsc.org This reaction provides an expedient route to fused dihydropyridine (B1217469) derivatives with good yields and exclusive regioselectivity. rsc.org The reaction proceeds smoothly at room temperature in dichloromethane (B109758) using a catalytic system of silver acetate (B1210297) (AgOAc) and triphenylphosphine (B44618) (PPh3) with triethylamine (B128534) (Et3N) as a base. rsc.org Preliminary studies into an asymmetric version of this reaction using a chiral phosphine (B1218219) ligand have shown promise, yielding the product with moderate enantiomeric excess. rsc.org

Aldol (B89426) and Aldol-Type Reactions with Methyl 2-isocyanoacetate

Aldol and Aldol-type reactions of methyl 2-isocyanoacetate are powerful methods for carbon-carbon bond formation and the synthesis of β-hydroxy-α-amino acid derivatives. These reactions leverage the nucleophilicity of the α-carbon of the isocyanoacetate.

Metal-Catalyzed Hayashi-Ito Aldol Reactions of Methyl 2-isocyanoacetate

The Hayashi-Ito reaction is a classic gold(I)-catalyzed asymmetric Aldol reaction between methyl 2-isocyanoacetate and aldehydes. acs.orgescholarship.org This reaction is a milestone in catalytic asymmetric synthesis, leading to the formation of 2-oxazolines. acs.org The reaction has been studied with various homogeneous gold-based catalysts to explore its synthetic scope and the effect of ligand structure on selectivity. acs.org

Recent research has explored the use of heterogenized homogeneous catalysts for this reaction. acs.orgescholarship.org Among various dendrimer-encapsulated nanoparticles (NPs) of gold, palladium, rhodium, or platinum, gold NPs have demonstrated the highest yield and diastereoselectivity. acs.orgescholarship.org These gold catalysts are stable and can be recycled multiple times without significant loss of activity. acs.orgescholarship.org The reaction mechanism on the gold surface is believed to be analogous to the homogeneous Au(I)-catalyzed process, where the rate-limiting step is the electrophilic attack of the aldehyde on the enolate formed from the deprotonated methyl 2-isocyanoacetate. acs.orgescholarship.org

Diastereoselective and Enantioselective Aldol Additions

Achieving high levels of diastereoselectivity and enantioselectivity in Aldol additions of methyl 2-isocyanoacetate is a significant area of research. Various catalytic systems have been developed to control the stereochemical outcome of these reactions.

A fluoride-catalyzed Aldol-type reaction of methyl 2-isocyanoacetate with aldehydes has been shown to produce 2-oxazoline derivatives. clockss.org For instance, the reaction with benzaldehyde (B42025) using a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) ("Bu4NF) afforded 4-methoxycarbonyl-5-phenyl-2-oxazoline (B8419723) with high trans selectivity. clockss.org

Metal-based catalysts have been extensively studied for enantioselective Aldol reactions. The first enantioselective synthesis of oxazolines from an isocyanoacetate and an aldehyde was reported by Ito and Hayashi in 1986, utilizing a gold(I) complex with a chiral ferrocenylphosphine ligand. chim.it Silver(I) complexes with chiral (aminoalkyl)ferrocenylphosphine ligands have also been employed, demonstrating an unusual temperature dependence where both diastereo- and enantioselectivity increase at higher temperatures. chim.itepa.gov

More recently, a cooperative catalysis approach, combining a chiral transition-metal catalyst and an achiral organocatalyst, has been identified as a critical component for achieving high diastereo- and enantioselectivity in the Aldol reaction of methyl α-isocyanoacetate. acs.orgnih.gov Furthermore, the first highly enantio- and diastereoselective Aldol addition/cyclization of isocyanoacetate esters with unactivated prochiral ketones has been developed, using a binary catalyst system of a cinchona-derived aminophosphine (B1255530) and silver oxide. nih.gov This method provides access to chiral oxazolines with a fully substituted stereocenter. nih.gov

Multicomponent Reactions (MCRs) Incorporating Methyl 2-isocyanoacetate

Methyl 2-isocyanatoacetate is a versatile building block in multicomponent reactions (MCRs), which are processes where three or more reactants combine in a single synthetic operation to form a complex product. nih.govmdpi.com Its unique reactivity, possessing both nucleophilic and electrophilic character at the isocyanide carbon, makes it an ideal component for constructing diverse molecular scaffolds. nih.govub.edu

Ugi Condensation Reactions Utilizing Methyl 2-isocyanoacetate

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.govnih.gov this compound can be effectively employed as the isocyanide component in this reaction. nih.govchemicalbook.com The general mechanism of the Ugi reaction commences with the formation of an imine from the aldehyde/ketone and the amine. nih.govmdpi.com The isocyanide then adds to the iminium ion, forming a nitrilium intermediate. nih.govmdpi.com This intermediate is subsequently trapped by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the final α-acylamino amide product. nih.govnih.gov

The use of this compound in Ugi reactions has been demonstrated in the synthesis of various complex molecules, including tetrasubstituted α-aminophosphonates and gem-difluorinated pseudo-peptides. nih.govnih.gov For instance, the reaction of α-ketiminophosphonates, phenylacetic acid, and this compound proceeds efficiently to afford the corresponding α-aminophosphonates. nih.gov

Passerini Reactions and Related Isocyanide-Based Multicomponent Condensations

The Passerini reaction, discovered in 1921, is the first reported isocyanide-based MCR. mdpi.comrsc.org It is a three-component reaction involving an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce α-acyloxy carboxamides. nih.govrsc.org The reaction is believed to proceed through a non-ionic pathway, which is favored in aprotic solvents. nih.gov A key step in the proposed mechanism is the α-addition of the electrophilic carbonyl carbon and the nucleophilic oxygen of the carboxylic acid to the isocyanide carbon. nih.gov

While the direct use of this compound in the classic Passerini reaction is less documented in the provided search results, related isocyanide-based multicomponent condensations have been developed. These reactions often leverage the unique reactivity of the isocyanoacetate scaffold. For example, variations of the Passerini reaction have been developed where the carboxylic acid component is replaced by other acids, such as phosphinic acids, leading to α-(phosphinyloxy)amide derivatives. mdpi.com

Discovery and Exploration of Novel Multicomponent Processes with Isocyanoacetates

The exploration of the chemical space around the combination of carbonyls, amines, and isocyanoacetates has led to the discovery of novel multicomponent processes. nih.gov These investigations have yielded a variety of heterocyclic scaffolds, such as unsaturated imidazolones, which are analogues of the green fluorescent protein (GFP) chromophore. nih.govubu.es The discovery of these new reactions is often challenging and can be serendipitous due to the complexity of MCRs involving multiple reactants, catalysts, and reactive intermediates. nih.gov

One example of a novel multicomponent process is the three-component coupled domino reaction of aromatic or aliphatic ketones, aldehydes, and alkyl isocyanoacetates, including this compound, to synthesize 2,3,4-trisubstituted 1H-pyrroles. rsc.org This reaction proceeds via an initial aldol condensation to form an α,β-unsaturated ketone, followed by a [3+2] cycloaddition of the isocyanoacetate. rsc.org

Conjugate Addition Reactions and Subsequent Intramolecular Cyclizations of Methyl 2-isocyanoacetate

This compound can participate in conjugate addition reactions to α,β-unsaturated systems, which can be followed by intramolecular cyclizations to form various heterocyclic compounds. The α-acidity of the isocyanoacetate allows for the formation of an enolate, which can act as a nucleophile in a Michael addition reaction. nih.gov

A notable example is the formal [3+2] cycloaddition reaction of methyl 2-isocyanoacetate with electron-deficient alkenes. nih.govresearchgate.net This process is typically initiated by the nucleophilic addition of the isocyanoacetate enolate to the β-position of the α,β-unsaturated compound. nih.gov The resulting anionic intermediate then undergoes an intramolecular cyclization, where the anion attacks the electrophilic isocyano carbon, to form a five-membered ring. nih.gov This strategy has been employed in the synthesis of various pyrrole and dihydro-1H-pyrrole derivatives. researchgate.netbeilstein-journals.org

For instance, the reaction of methyl 2-isocyanoacetate with α,β-unsaturated ketones in the presence of a base can lead to the formation of 2,3,4-trisubstituted 1H-pyrroles. researchgate.net Similarly, the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with methyl 2-isocyanoacetate derivatives, catalyzed by an organocatalyst, yields tricyclic compounds containing a 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrrole framework. nih.govacs.org

Metal-Assisted Isocyanide Insertion and Other Catalytic Activation Modes

The reactivity of this compound can be significantly enhanced and controlled through the use of metal catalysts. acs.orgresearchgate.net Metal complexes can activate the isocyanide group, facilitating its insertion into various bonds and promoting other catalytic transformations. acs.orgresearchgate.net

One important mode of activation is the metal-assisted insertion of the isocyanide into a metal-carbon or metal-nitrogen bond. acs.orgrsc.org This process is a key step in many catalytic cycles. For example, in some ruthenium-catalyzed reactions, an enolate is formed through oxidative addition of the metal into the C-H bond of the isocyanoacetate. nih.gov This metal enolate can then react with an electrophile, such as an imine, followed by insertion of the isocyanide and reductive elimination to regenerate the catalyst and form the product. nih.gov

Silver catalysts have also shown a remarkable ability to activate isocyanides, enabling their reaction with a wide range of electrophiles to construct diverse heterocyclic compounds. researchgate.net The catalytic cycle in these reactions can involve the formation of a metalated isonitrile or an enolate intermediate. nih.gov

Catalytic Strategies in Methyl 2 Isocyanoacetate Mediated Synthesis

Transition Metal Catalysis

Transition metals play a pivotal role in activating methyl 2-isocyanatoacetate and its reaction partners, facilitating a range of transformations including cycloadditions and aldol-type reactions. The choice of metal and its ligand sphere is crucial in determining the reaction's outcome, including yield, regioselectivity, and stereoselectivity.

Gold catalysts, particularly Au(I) complexes and gold nanoparticles, have proven to be highly effective in the synthesis of oxazolines from this compound and aldehydes. The aldol-type reaction between this compound and aldehydes is a classic example of a homogeneous Au(I)-catalyzed reaction. acs.orgacs.orgnih.gov This transformation is a cornerstone in catalytic asymmetric synthesis. acs.org

Studies have shown that heterogenized homogeneous catalysts, such as dendrimer-encapsulated gold nanoparticles supported on mesoporous materials, can exhibit high yields and diastereoselectivity in the synthesis of 2-oxazolines. acs.orgnih.gov For instance, a catalyst composed of 40-atom gold nanoparticles (Au40) encapsulated in a fourth-generation poly(amidoamine) dendrimer (G4OH) and supported on mesoporous silica (B1680970) (MP-SBA-15) achieved over 99% yield and a 97/3 trans/cis ratio for the reaction of 4-nitrobenzaldehyde (B150856) with this compound in toluene (B28343) at room temperature. acs.org This heterogenized catalyst also demonstrated good stability and could be recycled for at least six runs without significant loss of activity. acs.orgnih.gov In contrast, homogeneous Au(I) complexes under similar conditions can show lower activity and selectivity. acs.org The reaction mechanism is believed to involve the electrophilic attack of the aldehyde on an enolate formed from the deprotonated this compound, with a strong interaction observed between the isocyanoacetate and the gold catalyst. acs.orgnih.gov

The synthesis of oxazolines using gold catalysts can be influenced by various factors. The size of the gold nanoparticles and the pore size of the support material can affect the diastereoselectivity of the reaction. acs.org Additionally, the choice of solvent plays a significant role in determining the trans/cis ratio of the oxazoline (B21484) product. acs.org Silver-free methods for activating 1,2,3-triazolylidene gold(I) chloride complexes have been developed, using reagents like potassium salts or methyl trifluoromethanesulfonate (B1224126) (MeOTf) to generate catalytically active species for oxazoline synthesis. rsc.org However, silver-mediated activation has been shown to result in substantially higher catalytic activity. rsc.org

Copper catalysts are widely utilized in reactions involving this compound for the synthesis of both pyrroles and oxazolines. Copper(I) iodide (CuI) has been reported as an effective catalyst for the regioselective synthesis of 2,3,4-trisubstituted 1H-pyrroles. rsc.org This is achieved through a three-component domino reaction involving aldehydes, ketones, and this compound. rsc.org The reaction proceeds via the formation of a chalcone, followed by a [3+2] cycloaddition with an α-cuprioisocyanide intermediate. rsc.org This methodology provides an atom-economical route to polysubstituted pyrroles. rsc.orgorientjchem.org

In addition to pyrrole (B145914) synthesis, copper catalysts are employed in the diastereoselective synthesis of oxazolines. fishersci.sethermofisher.comsigmaaldrich.com A solid-phase catechol-copper network catalyst has been shown to facilitate the direct aldol (B89426) reaction of this compound with carbonyl compounds to produce the corresponding oxazolines. fishersci.sethermofisher.comsigmaaldrich.comchemicalbook.indv-expert.org Nano copper(0) stabilized on alumina (B75360) has also been used for the regioselective synthesis of 2,4-disubstituted pyrroles from terminal alkynes and isocyanides. rsc.org

Furthermore, cooperative catalytic systems involving copper have been developed. For instance, a dual catalytic system of a cobalt(II) complex with a brucine-derived chiral amino diol ligand and an achiral thiourea (B124793) has been used for the highly diastereo- and enantioselective aldol reaction of methyl α-isocyanoacetate to form oxazolines. chim.it Another example involves the cooperative catalysis between a copper salt and an organocatalyst for the synthesis of chiral imidazolines. chim.it

Silver salts, such as silver acetate (B1210297) (AgOAc), are effective catalysts for the [3+2] cycloaddition reactions of this compound with various electrophiles. researchgate.net These reactions provide access to a range of five-membered nitrogen-containing heterocycles. For example, the cycloaddition of this compound with olefins catalyzed by AgOAc leads to the formation of pyrrolidine (B122466) derivatives. researchgate.net

In some cases, silver salts are used in conjunction with other catalysts. For instance, the reaction of methyl 2-phenyl-2-isocyanoacetate with 2-nitrobenzofuran (B1220441) was initially tested with a bifunctional squaramide and Ag2O, which was found to catalyze the reaction on its own. nih.govacs.org Silver salts can also be used to generate the active cationic gold catalyst from a gold(I) complex, which is essential for the subsequent cycloaddition reaction. chim.it A study on the tandem [6+3] cycloaddition of methyl 2-isocyanoacetate with fulvenes found that AgOAc was the most effective catalyst compared to other silver salts like AgNO3, Ag2CO3, and AgClO4. rsc.org

Palladium complexes have been investigated as catalysts for the aldol reaction between aldehydes and this compound. acs.org Chiral palladium(II) complexes with tridentate PCP or NCN pincer ligands have been synthesized and tested for their catalytic activity. chim.it For example, a palladium(II) complex with a PCP pincer ligand, when activated with a silver salt, catalyzes the formation of oxazolines with varying degrees of diastereoselectivity and enantioselectivity. chim.itacs.org Similarly, NCN-pincer palladium complexes have been studied, though some have shown low diastereo- and enantioselectivity. chim.it P-stereogenic PCP pincer-palladium complexes have also been synthesized and used in the asymmetric aldol condensation of this compound and benzaldehyde (B42025). scispace.comrsc.org

Beyond palladium, other metal-organic frameworks and complexes have been explored. For example, platinum(II) complexes analogous to the palladium pincer complexes have been synthesized and tested, though they generally show lower reactivity and enantioselectivity. chim.itacs.org Rhodium and platinum counterparts to gold nanoparticle catalysts have also been investigated but resulted in low yields and poor product selectivity in the aldol reaction. acs.org

Organocatalysis and Cooperative Catalysis for Asymmetric Transformations

Organocatalysis has emerged as a powerful strategy for achieving asymmetric transformations with this compound, often in cooperation with metal catalysts. capes.gov.br This dual catalytic approach can lead to high diastereo- and enantioselectivity in the synthesis of heterocyclic compounds. acs.org

A notable example is the highly diastereo- and enantioselective aldol reaction of methyl α-isocyanoacetate, where the cooperative activity between a chiral transition-metal catalyst and an achiral organocatalyst is crucial for optimizing the reaction. acs.org For instance, a dual catalytic system composed of a chiral cobalt(II) complex and an achiral thiourea (Schreiner's thiourea) has been successfully employed for the synthesis of oxazolines from various aldehydes. chim.itmdpi.com

Organocatalysts alone can also be effective. Cupreine (B190981) derivatives, for example, have been used to catalyze the dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans and 2-aryl-2-isocyanoacetate esters, affording chiral tricyclic compounds with high diastereoselectivity and enantioselectivity in the absence of metals. nih.govacs.org Similarly, a cupreine ester has been used for the addition of methyl phenylisocyanoacetate to aldehydes, yielding highly substituted trans 2-oxazolines. chim.it Bifunctional catalysts, which possess both a Brønsted acid and a Lewis base moiety, have also been developed for the enantioselective synthesis of oxazolines from α-keto esters and isocyanoacetates. thieme-connect.com

Role of Solvent Systems and Reaction Media (e.g., Deep Eutectic Solvents)

The choice of solvent system or reaction medium can significantly influence the outcome of reactions involving this compound. The solvent can affect the reaction rate, yield, and stereoselectivity.

In the gold-catalyzed aldol reaction for oxazoline synthesis, a clear solvent effect on the trans/cis ratio of the product has been observed. acs.org Hydrophobic solvents like toluene and benzene (B151609) generally favor the formation of the trans product, while more hydrophilic solvents such as acetone (B3395972) and acetonitrile (B52724) lead to a higher proportion of the cis product. acs.org For example, in toluene-d8, a trans/cis ratio of 97/3 was achieved, whereas in acetonitrile-d6, the ratio was 59/41. acs.org

The use of deep eutectic solvents (DESs) has also been explored. Choline hydroxide, a component of some DESs, has been used as a base in the copper-catalyzed synthesis of 2,3,4-trisubstituted 1H-pyrroles from methyl 2-isocyanoacetate and α,β-unsaturated ketones. orientjchem.orgresearchgate.net This reaction proceeds through a 1,4-conjugate addition followed by intramolecular cyclization and oxidation. orientjchem.org

In silver-catalyzed cycloadditions, the choice of solvent is also critical. For the tandem [6+3] cycloaddition of methyl 2-isocyanoacetate with fulvenes, dichloromethane (B109758) was found to be the optimal solvent in terms of both reaction rate and yield compared to other solvents like toluene, diethyl ether, THF, and chloroform. rsc.org

Heterogenized Homogeneous Catalysis for Recoverable Systems

The strategy of heterogenizing homogeneous catalysts merges the distinct advantages of both catalytic domains: the high activity and selectivity characteristic of homogeneous systems and the crucial ease of separation and recyclability afforded by heterogeneous systems. uu.nlresearchgate.net This approach involves anchoring a well-defined molecular catalyst onto a solid support, creating a hybrid material that facilitates catalyst recovery and reuse, aligning with the principles of green and sustainable chemistry. acs.org In the context of reactions involving methyl 2-isocyanoacetate, this methodology has been successfully applied, particularly in the classic aldol reaction with aldehydes to produce substituted 2-oxazolines. acs.orgacs.org

Research has focused on immobilizing various metal catalysts on porous supports to create robust and efficient recoverable systems. The choice of metal, the nature of the support, and the reaction conditions all play pivotal roles in the catalyst's performance, including its activity, selectivity, and stability over multiple cycles. acs.org

Detailed Research Findings

A significant area of investigation has been the aldol reaction between methyl 2-isocyanoacetate and various benzaldehydes, a benchmark transformation in asymmetric synthesis. acs.orgacs.org Studies have explored the efficacy of different transition metal nanoparticles encapsulated in dendrimers and supported on mesoporous silica.

Catalyst Screening and Performance: In a comparative study, nanoparticles of gold (Au), palladium (Pd), rhodium (Rh), and platinum (Pt) were prepared, encapsulated in fourth-generation polyamidoamine (G4OH) dendrimers, and loaded into mesoporous silica (MP-SBA-15). acs.org Their catalytic performance was evaluated in the reaction of 4-nitrobenzaldehyde with methyl 2-isocyanoacetate. The results demonstrated the superior performance of the gold-based catalyst. acs.org The Au₄₀/G4OH/MP-SBA-15 system provided a near-quantitative yield of the desired oxazoline product with high diastereoselectivity for the trans isomer. acs.org In contrast, the Pd, Rh, and Pt analogues showed significantly lower yields and poor selectivity under identical conditions. acs.org

CatalystYield (%)trans/cis RatioReference
Au₄₀/G4OH/MP-SBA-15>9997/3 acs.org
Pd/G4OH/MP-SBA-151556/44 acs.org
Rh/G4OH/MP-SBA-15<5- acs.org
Pt/G4OH/MP-SBA-15<5- acs.org

Reaction conditions: 0.05 mmol of 4-nitrobenzaldehyde, 0.075 mmol of methyl 2-isocyanoacetate, and 10 mg of catalyst in toluene at room temperature for 18 hours. acs.org

Other research has explored palladium(II) complexes featuring pincer ligands immobilized on mesoporous silica SBA-15 for the same aldol reaction. acs.org While these systems demonstrated good activity and were recyclable, the diastereoselectivity was moderate, achieving a trans product selectivity of around 84%. acs.orgacs.org

Influence of Support and Solvent: The solid support is a critical component in the design of heterogenized catalysts. acs.org Research indicates that using supports with larger pore sizes enhances the selectivity for the trans diastereomer in the formation of 2-oxazolines. acs.orgnih.gov The choice of solvent also significantly impacts selectivity. Hydrophobic solvents, such as toluene, were found to strongly favor the formation of the trans product, whereas hydrophilic solvents led to a higher proportion of the cis isomer. acs.org

Catalyst Recyclability: A key advantage of heterogenized systems is their potential for reuse, which is crucial for economic and environmental viability. acs.orgacs.org The Au₄₀/G4OH/MP-SBA-15 catalyst has shown exceptional stability and recyclability. The catalyst was recovered by simple centrifugation after each reaction cycle and reused with a fresh solution of reactants. acs.org The system maintained its high activity for at least six consecutive runs without any significant decrease in performance, highlighting its robustness. acs.orgacs.org

Reaction RunYield (%)Reference
1>99 acs.org
2>99 acs.org
3>99 acs.org
4>99 acs.org
5>99 acs.org
698 acs.org

Recyclability study of the Au₄₀/G4OH/MP-SBA-15 catalyst in the reaction of 4-nitrobenzaldehyde and methyl 2-isocyanoacetate. acs.org

The reaction mechanism on the heterogenized gold nanoparticle surface is believed to be analogous to that of homogeneous Au(I) catalysis. acs.org Infrared spectroscopy studies have indicated a strong interaction between the methyl 2-isocyanoacetate and the gold catalyst. acs.orgnih.gov The rate-limiting step involves an electrophilic attack by the aldehyde on the enolate that is formed from the deprotonated methyl 2-isocyanoacetate. nih.gov

Synthetic Applications of Methyl 2 Isocyanoacetate in Target Molecule Synthesis

Construction of Diverse Heterocyclic Systems

The reaction chemistry of methyl 2-isocyanoacetate is particularly well-suited for the synthesis of five-membered heterocyclic rings. Its ability to act as a 1,3-dipole synthon or as a nucleophilic species after deprotonation allows for multiple pathways to construct these valuable scaffolds.

Pyrrole (B145914) Derivatives (e.g., 2,3,4-Trisubstituted 1H-Pyrroles)

Methyl 2-isocyanoacetate is a cornerstone reagent for the synthesis of polysubstituted pyrroles, which are key components in numerous natural products and pharmaceuticals. wikipedia.org A predominant method for this transformation is the Barton-Zard pyrrole synthesis. wikipedia.orgclockss.org This reaction involves the base-catalyzed condensation of an alkyl isocyanoacetate with a nitroalkene. wikipedia.orgclockss.org The general mechanism proceeds through a sequence of:

Michael addition of the isocyanoacetate anion to the nitroalkene.

A 5-endo-dig cyclization of the resulting intermediate.

Elimination of the nitro group.

Tautomerization to furnish the aromatic pyrrole ring. wikipedia.org

This methodology provides a direct route to pyrrole-2-carboxylates, which are valuable precursors for further functionalization. clockss.org The reaction is highly versatile, allowing for the synthesis of pyrroles with a wide range of substituents at the 3- and 4-positions, dictated by the structure of the starting nitroalkene. acs.org The choice of base is crucial and is tailored to the reactivity of the electrophile; 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is commonly sufficient for reactions with nitroalkenes. clockss.org

Table 1: Examples of Barton-Zard Synthesis of Pyrrole Derivatives
Reactant 1 (Nitroalkene)Reactant 2BaseProduct TypeReference
Substituted NitroalkenesAlkyl IsocyanoacetateDBU3,4-Disubstituted Pyrrole-2-carboxylates clockss.org
α,β-Unsaturated SulfonesAlkyl Isocyanoacetatet-BuOKSubstituted Pyrrole-2-carboxylates clockss.org
9-NitrophenanthreneEthyl IsocyanoacetateDBUPhenanthro[9,10-c]pyrrole derivative acs.org

Oxazoline (B21484) and Oxazole (B20620) Scaffolds

Methyl 2-isocyanoacetate is also a valuable reagent for the synthesis of oxazoline and oxazole rings, which are prevalent in biologically active compounds. The direct aldol (B89426) reaction of methyl isocyanoacetate with carbonyl compounds, such as aldehydes and ketones, provides a route to 2-oxazolines. This transformation can be catalyzed by a solid-phase catechol-copper network catalyst in a diastereoselective manner.

Oxazoles can be synthesized via the acylation of metallated isocyanoacetates. The reaction likely proceeds through the formation of an intermediate by acylating the isocyanoacetate, which then undergoes an intramolecular cyclization to form the oxazole ring. This is analogous to the synthesis of thiazoles where metallated isocyanoacetate is reacted with thiono esters.

Imidazole (B134444) and Other Nitrogen-Containing Rings

While the Van Leusen imidazole synthesis is a well-known method for preparing imidazoles, it traditionally employs tosylmethyl isocyanide (TosMIC) rather than methyl 2-isocyanoacetate. The application of methyl 2-isocyanoacetate for direct imidazole synthesis is less common.

However, the closely related analogue, ethyl isocyanoacetate, has been successfully used to construct other important nitrogen-containing heterocyclic systems. For example, it serves as a key building block in the efficient flow synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. These syntheses are achieved through a telescoped continuous flow process where ethyl isocyanoacetate is generated in situ and immediately reacted to yield the target heterocyclic cores.

Fused Heterocyclic Architectures (e.g., Chromeno[3,4-c]pyrroles, 1,2-Dihydro-1-oxoisoquinolines)

The synthetic power of isocyanoacetates extends to the construction of complex, fused heterocyclic systems. A notable example is the synthesis of the chromeno[3,4-c]pyrrole core. This scaffold is present in a range of natural and synthetic compounds with significant biological properties.

A regioselective, one-pot method utilizes the Barton-Zard reaction between 3-nitro-2H-chromenes and ethyl isocyanoacetate. The reaction proceeds efficiently in ethanol (B145695) with potassium carbonate as the base, yielding 2,4-dihydrochromeno[3,4-c]pyrroles in high yields. This approach is valued for its operational simplicity and use of readily available starting materials. Similarly, utilizing a phosphazene superbase allows for the condensation of ethyl isocyanoacetate with otherwise unreactive nitroaromatic compounds, such as 4-nitropyrene, to generate c-annelated pyrroles like the pyreno[4,5-c]pyrrole system. researchgate.net

Table 2: Synthesis of Fused Pyrrole Systems
Starting MaterialReagentBaseFused ProductReference
3-Nitro-2H-chromenesEthyl IsocyanoacetateK2CO32,4-Dihydrochromeno[3,4-c]pyrroles researchgate.net
4-NitropyreneEthyl IsocyanoacetatePhosphazene BasePyreno[4,5-c]pyrrole ethyl ester researchgate.net
5-Nitro-1,2-dihydropyracyleneEthyl IsocyanoacetatePhosphazene BaseDihydropyracyleno-fused pyrrole ethyl ester researchgate.net

Methyl 2-isocyanoacetate in Complex Molecular Construction

Beyond the synthesis of individual heterocyclic rings, methyl 2-isocyanoacetate is a strategic component in the assembly of more intricate molecular frameworks, including those found in natural products.

Application in Natural Product Total Synthesis and Analogues

The Barton-Zard reaction using isocyanoacetates is a key strategy in the total synthesis of biologically important pyrrole-containing natural products and their analogues. clockss.org The pyrrole-2-carboxylate products of this reaction serve as crucial intermediates that can be further elaborated into complex target molecules. acs.org

One of the most significant applications is in the synthesis of Porphobilinogen . clockss.org This trisubstituted pyrrole is the universal biosynthetic precursor to all tetrapyrrolic "pigments of life," including heme, chlorophyll, and vitamin B12. wikipedia.orgclockss.org The Barton-Zard reaction provides an efficient route to construct the core pyrrole ring with the necessary substitution pattern for its conversion into porphobilinogen. clockss.org

Other examples include:

(+)-Deoxypyrrolorine : The synthesis of this potential biochemical marker for osteoporosis has been achieved using the Barton-Zard reaction as a key step. clockss.org

Lamellarin Analogues : The synthesis of derivatives of lamellarins, a class of marine alkaloids with potent cytotoxic activity, has been accomplished by first constructing a 3,4-diarylpyrrole-2-carboxylate core from nitrostilbenes and ethyl isocyanoacetate via the Barton-Zard reaction. haldiagovtcollege.ac.in

The utility of methyl 2-isocyanoacetate in these syntheses highlights its importance in providing efficient access to fundamental building blocks required for the construction of complex and biologically relevant molecules.

Enantioselective Synthesis of Chiral Intermediates

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric synthetic methodologies. Methyl 2-isocyanoacetate has proven to be a valuable substrate in various enantioselective reactions for the synthesis of chiral intermediates, which are crucial building blocks for a range of bioactive molecules.

Catalytic asymmetric synthesis has been a primary approach for achieving high enantioselectivity. For instance, the aldol reaction of methyl α-isocyanoacetate can be catalyzed by a cooperative system involving a chiral transition-metal catalyst and an achiral organocatalyst, leading to highly diastereo- and enantioselective products. This dual activation strategy allows for precise control over the stereochemical outcome of the reaction.

Furthermore, organocatalysis has been successfully employed in the asymmetric formal [3 + 2] cycloaddition reaction of isocyanoacetates with various electrophiles. For example, a dihydroquinine-derived squaramide catalyst can promote the reaction between α-isocyanoacetates and saccharin-derived 1-azadienes, affording directly linked benzo[d]isothiazole-containing heterocycles with high diastereo- and enantioselectivity.

The following table summarizes selected examples of enantioselective reactions involving methyl 2-isocyanoacetate and its derivatives, highlighting the diversity of catalysts and the high levels of stereocontrol achieved.

Catalyst TypeReaction TypeElectrophileProductDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)
Chiral Transition-Metal/Achiral OrganocatalystAldol ReactionAldehydesβ-Hydroxy-α-isocyanoacetatesHighHigh
Dihydroquinine-derived Squaramide[3+2] CycloadditionSaccharin-derived 1-azadienesBenzo[d]isothiazole derivativesHighHigh

These examples underscore the importance of methyl 2-isocyanoacetate as a versatile precursor for the enantioselective synthesis of complex chiral molecules, which are pivotal intermediates in the preparation of pharmaceuticals and other biologically active compounds.

Development of Medicinal Chemistry Scaffolds and Bioactive Compounds

The isocyanide functionality, once considered an exotic and potentially unstable group, has gained increasing recognition in medicinal chemistry for its unique properties and synthetic versatility. Methyl 2-isocyanoacetate, as a readily available isocyanide-containing building block, has been instrumental in the synthesis of various scaffolds and bioactive compounds.

Synthesis of 1,4-Benzodiazepine-2,5-diones and Related Scaffolds

The 1,4-benzodiazepine-2,5-dione (BZD) framework is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. The synthesis of these structures has been significantly advanced by the application of isocyanide-based multicomponent reactions, particularly the Ugi four-component condensation (U-4CC).

A notable two-step synthesis of diverse 1,4-benzodiazepine-2,5-diones utilizes an Ugi reaction with a convertible isocyanide, followed by an acid-activated cyclization. nih.gov While this specific example employs 1-isocyanocyclohexene, the principle can be extended to other isocyanides, including methyl 2-isocyanoacetate. The Ugi reaction allows for the rapid assembly of a linear precursor from four readily available starting materials: an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide. Subsequent intramolecular cyclization then yields the desired benzodiazepine (B76468) scaffold.

More directly, the use of 2-isocyanoacetate has been reported in the one-pot synthesis of triazole-, tetrazole-, and piperazinone-fused 1,4-benzodiazepines. beilstein-archives.org In this strategy, an Ugi-azide reaction is followed by an intramolecular cycloaddition. The 2-isocyanoacetate component is crucial for the formation of the piperazinone ring, demonstrating its direct utility in constructing complex, fused benzodiazepine systems. beilstein-archives.org

The versatility of the Ugi reaction allows for the introduction of various substituents on the benzodiazepine core, facilitating the generation of libraries of compounds for structure-activity relationship (SAR) studies. This approach offers a significant advantage over traditional, often lengthy, synthetic routes to these important medicinal scaffolds.

Preparation of Pharmaceutical Intermediates (e.g., Calpain Inhibitors, CCK-B/Gastrin Receptor Antagonists)

The structural motifs found in many pharmaceutical agents, such as peptide-like backbones and heterocyclic cores, are readily accessible through reactions involving methyl 2-isocyanoacetate. This makes it a potentially valuable reagent in the synthesis of a variety of pharmaceutical intermediates.

Calpain Inhibitors: Calpains are a family of calcium-dependent cysteine proteases, and their dysregulation is implicated in various pathological conditions. Consequently, calpain inhibitors are of significant therapeutic interest. Many calpain inhibitors are peptidomimetic in nature, featuring an α-keto amide moiety which is crucial for their inhibitory activity. The Passerini three-component reaction (P-3CR), an isocyanide-based multicomponent reaction, provides a direct route to α-acyloxy amides, which can be oxidized to the desired α-keto amides. beilstein-journals.org While specific examples detailing the use of methyl 2-isocyanoacetate in the synthesis of known calpain inhibitors are not prevalent in the readily available literature, the established utility of the Passerini reaction in generating the core structure of these inhibitors suggests a strong potential for its application.

CCK-B/Gastrin Receptor Antagonists: Cholecystokinin B (CCK-B) and gastrin receptors are involved in various physiological processes, and their antagonists are investigated for the treatment of gastrointestinal and central nervous system disorders. Many of these antagonists possess dipeptide or benzodiazepine-based structures. As previously discussed, methyl 2-isocyanoacetate is a valuable tool in the synthesis of benzodiazepine scaffolds via the Ugi reaction. Furthermore, the Ugi reaction is renowned for its ability to generate peptide-like structures (bis-amides) in a single step. This makes it an attractive method for the rapid synthesis of libraries of potential CCK-B/gastrin receptor antagonists for biological screening. Although direct synthetic routes to established antagonists using methyl 2-isocyanoacetate are not explicitly detailed in the reviewed literature, the fundamental reactivity of this isocyanide makes it a highly plausible and efficient tool for the construction of the core structures of these pharmaceutical targets.

Isocyanides as Unconventional Pharmacophores in Drug Discovery

The isocyanide group has historically been underutilized in medicinal chemistry, often due to misconceptions about its stability and reactivity. However, recent research has highlighted the potential of the isocyano group to act as an unconventional but highly effective pharmacophore. acs.org

A pharmacophore is defined as the ensemble of steric and electronic features that are necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. The isocyanide functionality possesses a unique combination of properties that make it an attractive pharmacophoric element:

Metal Coordination: The carbon atom of the isocyanide group is an excellent ligand for transition metals. This property can be exploited in the design of inhibitors for metalloenzymes, where the isocyanide can act as a "warhead," coordinating to the metal ion in the active site and leading to potent inhibition. acs.org

Dipolar Nature: The isocyanide group possesses a significant dipole moment, which can influence its interactions with the local environment of a binding pocket.

Numerous natural products containing the isocyanide moiety exhibit potent biological activities, including antimicrobial, antifungal, and antitumor effects. This natural precedent, coupled with a growing understanding of the chemical and metabolic stability of certain isocyanides, has encouraged medicinal chemists to reconsider this functional group in drug design. The isocyanide can serve as a bioisostere for other functional groups or introduce novel binding interactions that can enhance potency and selectivity. The synthetic accessibility of isocyanide-containing building blocks like methyl 2-isocyanoacetate further facilitates the exploration of this unconventional pharmacophore in modern drug discovery programs.

Advanced Research Methodologies and Analytical Characterization in Methyl 2 Isocyanoacetate Chemistry

Computational Chemistry and Theoretical Studies on Reactivity and Selectivity

Computational chemistry has emerged as an indispensable tool for understanding the intricate details of chemical reactions involving Methyl 2-isocyanatoacetate. Through theoretical calculations, it is possible to predict and rationalize reactivity, selectivity, and the influence of various reaction parameters.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and to elucidate reaction mechanisms. In the context of this compound chemistry, DFT calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. This information is crucial for understanding the feasibility and pathways of various transformations.

For instance, in [3+2] cycloaddition reactions, a common transformation for isocyanates, DFT can be employed to model the concerted or stepwise nature of the reaction mechanism. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For example, a DFT study on the [3+2] cycloaddition of an azide (B81097) with an alkyne revealed that the uncatalyzed reaction has high activation energies for both possible regioisomeric pathways, explaining the lack of regioselectivity without a catalyst. mdpi.com Similar computational approaches can be applied to the reactions of this compound to predict its reactivity and the most favorable reaction pathways.

Table 1: Representative Applications of DFT in Studying Reaction Mechanisms

Reaction TypeComputational MethodKey Findings
[3+2] CycloadditionB3LYP/6-31G(d)Determination of activation energies for different regioisomeric pathways. mdpi.com
Nitrile Oxide CycloadditionM06-2X/Def2TZVP/SMD(MeCN)Elucidation of stepwise radical-mediated versus concerted mechanisms. mdpi.com
Metal-Free CycloadditionM06-2X/6-31+G(d,p)Investigation of the different steps and intermediates in the reaction pathway. mdpi.com

Prediction and Understanding of Diastereoselectivity and Enantioselectivity

Theoretical calculations are also pivotal in predicting and understanding the stereochemical outcomes of reactions involving this compound, particularly diastereoselectivity and enantioselectivity. By modeling the transition states leading to different stereoisomers, the origins of stereocontrol can be elucidated. This is especially important in asymmetric synthesis where the formation of a specific stereoisomer is desired.

Computational models can incorporate the effects of chiral auxiliaries, catalysts, or solvents to predict which stereoisomer will be preferentially formed. The energy differences between the diastereomeric transition states can be correlated with the experimentally observed diastereomeric ratio. This predictive power allows for the rational design of experiments to achieve high levels of stereocontrol in reactions of this compound.

Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Probing

The unambiguous characterization of reactants, intermediates, and products in the reactions of this compound relies on the application of advanced spectroscopic techniques. These methods provide detailed structural information and can be used to monitor reaction progress in real-time, offering valuable mechanistic insights.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and various two-dimensional techniques (COSY, HSQC, HMBC), is fundamental for the structural elucidation of the products derived from this compound. mpg.dest-andrews.ac.uk These techniques allow for the complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the synthesized molecules. mpg.de Mass spectrometry (MS) provides accurate molecular weight information and fragmentation patterns that further aid in structure confirmation. researchgate.net

For mechanistic probing, in-situ spectroscopic techniques are particularly powerful. In-situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the characteristic isocyanate stretching vibration (around 2250 cm⁻¹) and the appearance of new functional groups in real-time. This allows for the determination of reaction kinetics and the detection of transient intermediates, providing a deeper understanding of the reaction mechanism.

Kinetic and Thermodynamic Analysis of this compound Transformations

A quantitative understanding of the reactions of this compound can be achieved through detailed kinetic and thermodynamic studies. These analyses provide crucial data on reaction rates, activation parameters, and the energetic favorability of different reaction pathways.

Kinetic studies involve monitoring the change in concentration of reactants or products over time under various conditions (e.g., temperature, concentration, catalyst loading). From this data, the rate law, rate constants, and activation parameters such as the Arrhenius activation energy (Ea) can be determined. This information is vital for optimizing reaction conditions to achieve desired outcomes in a timely and efficient manner.

Application of Microwave-Assisted Synthesis and Continuous Flow Chemistry

Modern synthetic methodologies such as microwave-assisted synthesis and continuous flow chemistry offer significant advantages over traditional batch processes, including reduced reaction times, improved yields, and enhanced safety.

Microwave-assisted synthesis utilizes microwave irradiation to rapidly and efficiently heat reaction mixtures. This technique has been successfully applied to the synthesis of various heterocyclic compounds, such as triazoles, from organic azides and alkynes. ijsdr.orgorganic-chemistry.orgrsc.orgnih.govnih.gov The use of microwave irradiation can dramatically accelerate the reaction rates of cycloadditions involving derivatives of this compound, leading to the rapid formation of desired products. ijsdr.orgrsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazoles

MethodReaction TimeYieldConditionsReference
Conventional27 hours-Thermal heating nih.gov
Microwave30 minutes96%Ethanol (B145695) nih.gov
Conventional-85-90%- nih.gov
Microwave5.0 minutes43-99%50 °C nih.gov

Note: This table illustrates the general advantages of microwave synthesis for a relevant compound class.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a microreactor or a tube reactor. researchgate.netresearchgate.netvapourtec.comrsc.org This technology offers precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and safety, especially for highly exothermic or hazardous reactions. researchgate.netvapourtec.com The synthesis of ureas from isocyanates and amines is a reaction that has been successfully implemented in continuous flow systems, offering a safer and more efficient alternative to batch production. researchgate.netresearchgate.netvapourtec.com The application of continuous flow technology to the reactions of this compound can enable safer handling of this reactive intermediate and facilitate scalable production of its derivatives. researchgate.netvapourtec.com

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-isocyanatoacetate in laboratory settings?

this compound is typically synthesized via the reaction of methyl glycinate derivatives with phosgene or phosgene equivalents (e.g., triphosgene) under controlled conditions. The isocyanate group (-NCO) is introduced by replacing the amino group of glycinate through carbamoylation. Key parameters include maintaining anhydrous conditions, low temperatures (0–5°C), and inert atmospheres to prevent hydrolysis of the isocyanate. The product is purified via vacuum distillation or column chromatography. Structural confirmation relies on spectroscopic data (e.g., IR for NCO stretch at ~2250 cm⁻¹) and molecular weight validation (C₄H₅NO₃, MW 115.087) .

Q. How can researchers confirm the identity and purity of this compound using spectroscopic techniques?

  • NMR Spectroscopy : The ester methyl group appears as a singlet (~3.7 ppm), while the isocyanate proton adjacent to the ester shows distinct coupling in the ¹H NMR spectrum.
  • IR Spectroscopy : A sharp absorption band at ~2250 cm⁻¹ confirms the presence of the isocyanate group.
  • Mass Spectrometry : The molecular ion peak at m/z 115.087 (C₄H₅NO₃) validates the molecular formula.
    Purity is assessed via HPLC or GC-MS, with retention times compared to reference standards. Trace impurities (e.g., unreacted glycinate derivatives) are quantified using spiked calibration curves .

Q. What safety protocols are critical when handling this compound due to its reactive isocyanate group?

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent hydrolysis.
  • Spill Management : Neutralize spills with alkaline solutions (e.g., sodium bicarbonate) to hydrolyze residual isocyanate. Emergency procedures align with guidelines for analogous isocyanates, such as methyl thioisocyanate, which emphasize immediate decontamination and medical consultation .

Advanced Research Questions

Q. How can this compound be stabilized during long-term storage to prevent hydrolysis?

Hydrolysis of the isocyanate group is minimized by:

  • Inert Atmosphere : Store under nitrogen or argon to exclude moisture.
  • Desiccants : Use molecular sieves or silica gel in storage containers.
  • Low Temperatures : Refrigeration (2–8°C) slows degradation kinetics.
    Stability is monitored via periodic FT-IR to detect NCO group loss. Accelerated stability studies (e.g., 40°C/75% RH) predict shelf life under varying conditions .

Q. In peptide synthesis, how does this compound function as a coupling agent, and what are optimal reaction conditions?

this compound acts as a carbonylating agent, facilitating urea bond formation between amines and carboxylic acids. Optimal conditions include:

  • Solvents : Anhydrous dichloromethane or DMF.
  • Catalysts : Tertiary amines (e.g., triethylamine) to scavenge HCl.
  • Temperature : 0–25°C to balance reactivity and side reactions.
    The reaction progress is tracked by TLC or LC-MS, with yields typically >80% under optimized protocols. Side products (e.g., symmetrical ureas) are minimized by stoichiometric control .

Q. What analytical methods are most effective for detecting trace impurities in this compound?

  • HPLC-UV/ELSD : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities (e.g., methyl glycinate, urea derivatives).
  • GC-MS : Volatile byproducts (e.g., methyl carbamate) are identified via electron ionization.
  • Elemental Analysis : Validates stoichiometric ratios (C, H, N).
    Method validation follows ICH guidelines, including specificity, linearity (R² > 0.99), and LOD/LOQ (≤0.1% w/w) .

Notes on Methodology

  • Synthetic Optimization : Kinetic studies (e.g., variable temperature NMR) can refine reaction pathways and intermediates.
  • Safety Validation : Toxicity profiles are extrapolated from structurally related isocyanates (e.g., methyl isothiocyanate) due to limited direct data .
  • Data Contradictions : Discrepancies in purity assessments (e.g., HPLC vs. GC-MS) require orthogonal validation to resolve matrix effects or detector biases.

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Methyl 2-isocyanatoacetate

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